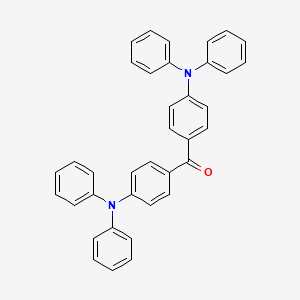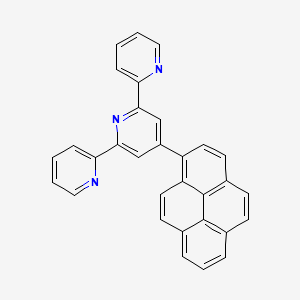
1-Methyl-2-sulfanylideneimidazolidin-4-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1-Methyl-2-sulfanylideneimidazolidin-4-one and similar compounds has been studied in the context of developing potential novel fungicides . The exact chemical structure of these molecules has not yet been determined since they can potentially exist in several tautomeric and geometric forms .Molecular Structure Analysis
The 2-sulfanylideneimidazolidin-4-one moiety is nearly planar, with a maximum deviation of 0.054 (2) Å . The geometries of all the theoretically possible structures of the studied compounds were optimized .Physical And Chemical Properties Analysis
This compound has a molecular weight of 170.24 . It is a powder at room temperature .Applications De Recherche Scientifique
Crystal Structure and Hydrogen Bonding
Research on compounds related to 1-Methyl-2-sulfanylideneimidazolidin-4-one, such as rac-5-(1-Methylethyl)-2-sulfanylideneimidazolidin-4-one, has been focused on their crystal structures and hydrogen bonding patterns. These studies reveal how hydrogen bonding, especially N—H⋯O and N—H⋯S interactions, influences the formation of crystal structures. This understanding is crucial for the development of materials with specific molecular arrangements and properties (Castro et al., 2013).
Potential in Medicinal Chemistry
This compound derivatives have been explored in medicinal chemistry, particularly as potential anti-Helicobacter pylori agents. Studies have shown that certain derivatives exhibit potent activities against this gastric pathogen, highlighting their potential in developing new treatments for infections caused by H. pylori (Carcanague et al., 2002).
Fungicide Research
In the agricultural sector, derivatives of this compound have been proposed as novel fungicides. The structure and possible isomerism of these compounds are crucial for their effectiveness as fungicides, with research focusing on their synthesis, structural determination, and theoretical calculations (Kobyłka et al., 2019).
Antimicrobial Applications
Certain thiazolidinone and thiophene derivatives synthesized from 2-sulfanylacetic acid, which is structurally related to this compound, have been studied for their antimicrobial properties. These compounds have shown promising activities against various microbial strains, indicating their potential in developing new antimicrobial agents (Gouda et al., 2010).
Anticancer Research
Derivatives of this compound have been investigated for their anticancer activities. For example, certain imidazolidinone compounds have been synthesized and evaluated for their potential as anticancer agents, with studies focusing on their structure-activity relationships (Kwak et al., 2006).
Antibacterial and Enzyme Inhibition
N-substituted derivatives of this compound have been synthesized and evaluated for their antibacterial properties and enzyme inhibition capabilities. These studies contribute to the understanding of the potential medicinal applications of these compounds, particularly in the development of antibacterial agents (Siddiqui et al., 2014).
Propriétés
IUPAC Name |
1-methyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2OS/c1-6-2-3(7)5-4(6)8/h2H2,1H3,(H,5,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKGHQUWPQTSDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)NC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20391624 | |
| Record name | 1-Methyl-2-sulfanylideneimidazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29181-65-5 | |
| Record name | NSC244824 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244824 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methyl-2-sulfanylideneimidazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![Acetic acid, [bis(2,2,2-trifluoroethoxy)phosphinyl]bromo-, methyl ester](/img/structure/B3050791.png)